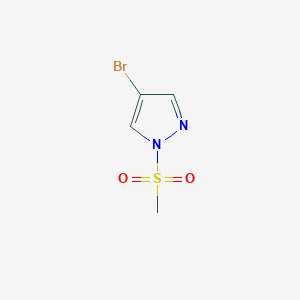

4-Bromo-1-(methylsulfonyl)-1H-pyrazole

Overview

Description

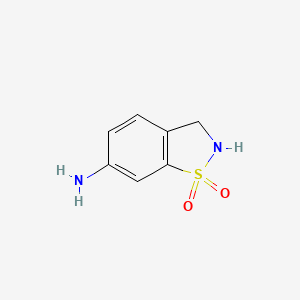

4-Bromo-1-(methylsulfonyl)-1H-pyrazole is a useful research compound. Its molecular formula is C4H5BrN2O2S and its molecular weight is 225.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamide Inhibitors and Pyrazole Derivatives

Sulfonamide Compounds as Therapeutic Agents

Sulfonamide compounds, including pyrazole derivatives, are recognized for their broad therapeutic potential, including their use as antibacterials, antivirals (notably HIV protease inhibitors), anticancer agents, and treatments for Alzheimer's disease. Their widespread applications in medicine highlight their significance as a class of compounds leading to valuable drugs and drug candidates across various conditions (Gulcin & Taslimi, 2018).

Synthetic Approaches and Medicinal Significance

Synthesis and Medicinal Applications of Methyl Substituted Pyrazoles

Methyl substituted pyrazoles, a subclass of pyrazole derivatives, are noted for their potent medicinal properties. This review emphasizes the synthetic methods for creating methyl substituted pyrazoles and their significant medicinal value, suggesting their utility in generating new leads with high efficacy and reduced microbial resistance (Sharma et al., 2021).

Multicomponent Synthesis for Bioactive Pyrazole Derivatives

Bioactive Molecules with Pyrazole Moiety

The review summarizes developments in multicomponent reactions (MCRs) for synthesizing pyrazole derivatives, showcasing their biological activities against various diseases. This approach emphasizes the therapeutic potential and the quest for developing more biologically active molecules and marketed drugs containing the pyrazole moiety (Becerra et al., 2022).

Pyrazole Heterocycles in Medicinal Chemistry

The Role of Pyrazole in Biologically Active Compounds

Pyrazole derivatives are recognized for their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis and application of pyrazole derivatives extend across medicinal chemistry, underscoring their importance as pharmacophores and synthons in organic synthesis (Dar & Shamsuzzaman, 2015).

Pyrazole Scaffolds in Drug Design

Anti-Inflammatory and Antiviral Properties

Pyrazole scaffolds have been effective in designing anti-viral and anti-inflammatory therapeutics, showcasing their versatility in the biomedical field. Their wide range of potential applications highlights the interest of scientists in exploring the chemistry and pharmacological profiles of pyrazole derivatives (Karati et al., 2022).

Mechanism of Action

Target of Action

It’s known that bromine can be introduced by bromination with br2/febr3 . The compound might be used in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the sm coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

It’s known that the sm coupling reaction results in the formation of a new carbon–carbon bond .

Action Environment

It’s known that the success of sm coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

Future Directions

The future directions for the research and application of “4-Bromo-1-(methylsulfonyl)-1H-pyrazole” could include the development of new materials based on this compound and its derivatives for various applications, such as sensing and energy storage. Collaboration between researchers from different fields could also help to explore the diverse applications and implications of this compound and its derivatives .

Properties

IUPAC Name |

4-bromo-1-methylsulfonylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O2S/c1-10(8,9)7-3-4(5)2-6-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBDMLSIJQHXKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]-](/img/structure/B3033157.png)

![7-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033160.png)